molecular formula C14H21NO B14230071 1-(4-Methoxybenzyl)-4-methylpiperidine CAS No. 827333-17-5

1-(4-Methoxybenzyl)-4-methylpiperidine

Cat. No.: B14230071
CAS No.: 827333-17-5
M. Wt: 219.32 g/mol
InChI Key: CGMUOLIMMNJJAA-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives Research

The piperidine ring is a ubiquitous structural motif in the realm of chemical and pharmaceutical sciences. It is a six-membered nitrogen-containing heterocycle that forms the core of a vast number of alkaloids and top-selling synthetic drugs. beilstein-journals.org The prevalence of this scaffold is due to its ability to adopt a stable, low-energy chair conformation, which can be readily substituted at various positions to create three-dimensional structures capable of precise interactions with biological targets.

Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. beilstein-journals.org Research in this area is robust, with a continuous effort to develop novel synthetic routes to access diversely functionalized piperidines. beilstein-journals.org The goal is often to create analogues of existing drugs with improved efficacy, selectivity, or pharmacokinetic properties. Within this broad context, 1-(4-methoxybenzyl)-4-methylpiperidine represents a specific, yet important, piece of the synthetic puzzle, providing chemists with a ready-to-use scaffold for further elaboration.

Rationale for Academic Investigation of the this compound Scaffold

The academic and industrial interest in this compound is based on the strategic combination of its two key structural features: the 4-methylpiperidine (B120128) core and the 1-(4-methoxybenzyl) substituent.

The 4-Methylpiperidine Core: The methyl group at the 4-position of the piperidine ring introduces a fixed substituent that can influence the molecule's conformational preference and how it is recognized by enzymes or receptors. This specific substitution pattern is a common feature in medicinal chemistry for fine-tuning a molecule's biological activity and metabolic stability.

The 1-(4-Methoxybenzyl) Group: More critically, the 4-methoxybenzyl (PMB) group is a widely used protecting group for the nitrogen atom of secondary amines in multi-step organic synthesis. It is valued for its stability under a wide range of reaction conditions (e.g., basic, nucleophilic, and reducing environments) while being readily removable under specific oxidative or strongly acidic conditions. This allows chemists to perform chemical modifications on other parts of the molecule without affecting the piperidine nitrogen. Once the desired modifications are complete, the PMB group can be cleaved to reveal the N-H bond, which can then be used for further functionalization, such as the introduction of another substituent required for biological activity. This strategy is crucial in the synthesis of complex pharmaceutical intermediates. researchgate.netscispace.com

Therefore, the investigation of this scaffold is driven by its utility as a stable, pre-functionalized intermediate that simplifies the synthetic pathways toward more complex and potentially valuable molecules.

Overview of Key Research Trajectories for the Chemical Compound

Research involving this compound is primarily focused on its application as a synthetic intermediate. The key research trajectories are not about discovering the functions of the compound itself, but about using it to build other molecules.

One significant research trajectory is its use as a precursor in the synthesis of potent analgesics, particularly novel analogues of Fentanyl. scispace.com The synthesis of such compounds often requires a 4-substituted piperidine core. Starting with a protected intermediate like this compound allows for the construction of complex substitution patterns before the final, crucial substituent is added to the nitrogen atom. For instance, in the development of drugs like Remifentanil, a key synthetic challenge is the precise assembly of the functionalized piperidine ring. researchgate.netscispace.com Using building blocks like the title compound provides a reliable starting point for such synthetic endeavors.

A second major research trajectory is in the development of agents targeting the central nervous system (CNS). The closely related compound, 4-(4-methoxybenzyl)piperidine, is known to be a crucial intermediate in the synthesis of drugs for neurological disorders. chemimpex.comtargetmol.com By extension, this compound is explored in research programs aiming to create new CNS-active agents where the 4-methyl group is incorporated to modulate the compound's interaction with specific neural receptors or to alter its metabolic profile.

Finally, the compound serves as a valuable tool in the broader field of synthetic methodology development. Organic chemists may use it as a model substrate to test new chemical reactions or to establish synthetic routes for creating libraries of substituted piperidines for high-throughput screening in drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827333-17-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methylpiperidine

InChI

InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-3-5-14(16-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

CGMUOLIMMNJJAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Methoxybenzyl 4 Methylpiperidine and Its Analogues

Established Synthetic Pathways for the 1-(4-Methoxybenzyl)-4-methylpiperidine Moiety

The most direct and commonly employed methods for the synthesis of this compound involve the formation of the N-C bond between the 4-methylpiperidine (B120128) scaffold and the 4-methoxybenzyl group.

Direct Alkylation and Reductive Alkylation Approaches

Direct Alkylation: This approach involves the nucleophilic substitution reaction between 4-methylpiperidine and a 4-methoxybenzyl halide, typically 4-methoxybenzyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. echemi.com Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). echemi.com While this method is straightforward, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts due to overalkylation. organic-chemistry.org The reactivity of the 4-methoxybenzyl chloride is enhanced due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the partial positive charge on the benzylic carbon in the transition state. echemi.com

Reductive Amination: A highly efficient and widely used alternative to direct alkylation is reductive amination. organic-chemistry.org This one-pot reaction involves the condensation of 4-methylpiperidine with 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. organic-chemistry.orgnih.govresearchgate.netchim.it A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being a particularly mild and selective option that is compatible with a wide range of functional groups. organic-chemistry.org Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized. nih.govorganic-chemistry.org This method generally provides high yields and avoids the issue of overalkylation. organic-chemistry.org

Table 1: Comparison of Direct Alkylation and Reductive Amination for the Synthesis of this compound

FeatureDirect AlkylationReductive Amination
Starting Materials 4-Methylpiperidine, 4-Methoxybenzyl halide4-Methylpiperidine, 4-Methoxybenzaldehyde
Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaB(OAc)₃H, NaBH₃CN)
Key Intermediate N/AIminium ion
Advantages Simple procedureHigh yield, avoids overalkylation, one-pot reaction
Disadvantages Potential for overalkylationRequires a suitable reducing agent

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

Instead of starting with a pre-formed 4-methylpiperidine ring, the target molecule can be synthesized by first constructing the piperidine ring and then introducing the necessary substituents. Various methods for piperidine ring synthesis have been developed, including intramolecular cyclization reactions. nih.govresearchgate.net For instance, a suitably substituted acyclic precursor containing both the nitrogen atom and the carbons destined to form the ring can be cyclized. One such strategy involves the intramolecular reductive amination of a δ-amino ketone or aldehyde. researchgate.net

Another approach involves the Dieckmann condensation of a diester to form a β-keto ester, which can then be further manipulated to introduce the methyl group at the 4-position and the 4-methoxybenzyl group at the nitrogen. beilstein-journals.org Subsequent reduction of the ketone and decarboxylation would lead to the desired 4-methylpiperidine ring, which could then be N-benzylated. beilstein-journals.org

Advanced Synthetic Approaches to Related Piperidine Scaffolds

More sophisticated methods have been developed for the synthesis of highly substituted and stereochemically defined piperidine rings, which can be adapted for the synthesis of analogues of this compound.

Stereoselective Cyclization Methodologies

For the synthesis of chiral piperidine derivatives, stereoselective cyclization methods are employed. One such approach is the intramolecular nitrone cycloaddition, which can lead to the formation of highly substituted piperidines with good stereocontrol. scribd.com Another powerful method involves the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction. While not directly applied to the synthesis of this compound in the reviewed literature, these methods are invaluable for creating stereochemically complex analogues.

Hydrogenation Techniques for Piperidine Ring Derivatization

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines. rsc.orgasianpubs.orgchemicalbook.com For the synthesis of 4-methylpiperidine, the precursor, 4-methylpyridine (B42270) (γ-picoline), can be hydrogenated using various catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. rsc.orgasianpubs.orgchemicalbook.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields. asianpubs.org Once 4-methylpiperidine is obtained, it can be subsequently functionalized as described in section 2.1.1. Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts also provides an efficient route to piperidines under mild conditions. liv.ac.uk

Table 2: Catalytic Systems for the Hydrogenation of 4-Methylpyridine

CatalystReducing AgentSolventConditionsYield
Platinum Oxide (PtO₂)H₂Glacial Acetic Acid50-70 bar, room temp.>50% asianpubs.org
Palladium on Carbon (Pd/C)H₂Water/Dichloromethane6 bar, 30 °CHigh rsc.org
Rhodium ComplexHCOOH-Et₃NNot specified40 °CHigh liv.ac.uk

Radical-Mediated Cyclization and C-H Amination Routes

Radical-mediated reactions offer powerful alternatives for the construction of the piperidine ring. Intramolecular cyclization of nitrogen-centered radicals onto alkenes or alkynes can lead to the formation of the six-membered ring. nih.gov For instance, the radical cyclization of an appropriately substituted δ-alkenylamine can yield a 4-substituted piperidine. nih.gov

More recently, direct C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles. acs.org This involves the direct formation of a C-N bond through the activation of a C-H bond. While specific examples leading directly to the this compound scaffold are not prevalent in the literature, these advanced methods hold significant promise for the future development of novel and efficient synthetic routes to this and related compounds.

Palladium-Catalyzed Transformations in Piperidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation and have been instrumental in the synthesis of complex molecular architectures, including substituted piperidine rings. beilstein-journals.org These methods offer efficient pathways to construct the heterocyclic core or to introduce functional groups with high selectivity.

One of the most effective methods for molecular construction is the palladium-catalyzed Heck reaction, which typically involves the reaction of a vinylic hydrogen with an aryl or vinyl halide. beilstein-journals.org A key advancement in piperidine synthesis is the palladium-catalyzed reductive Heck coupling, which can be used to form the highly substituted piperidine ring. nih.gov This approach avoids the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂, providing a more practical synthetic route. nih.gov For instance, a key syn-piperidine ring, a common feature in many monoterpene indole (B1671886) alkaloids, can be successfully constructed via this palladium-catalyzed method. nih.gov

Furthermore, palladium catalysis facilitates other crucial transformations. The Negishi cross-coupling reaction, for example, can be employed for the α-functionalization of piperidines. researchgate.net This involves the lithiation of an N-Boc protected piperidine, transmetalation to an organozinc species, and subsequent palladium-catalyzed coupling. researchgate.net Such strategies are vital for diversifying the piperidine framework, although they often require specific directing groups on the piperidine nitrogen. researchgate.net The choice of ligand is often crucial in these transformations for controlling both the selectivity and activity of the catalytic system. nih.gov

Table 1: Overview of Relevant Palladium-Catalyzed Reactions in Piperidine Synthesis
Reaction TypeDescriptionKey FeaturesReference Example
Reductive Heck CouplingAn intramolecular reaction that forms a C-C bond to construct the piperidine ring, followed by reduction.Avoids stoichiometric, air-sensitive reagents; can exhibit good diastereoselectivity (syn-selectivity).Construction of a key piperidine intermediate in the total synthesis of (−)-17-nor-excelsinidine. nih.gov
Negishi Cross-CouplingCoupling of an organozinc reagent (derived from piperidine) with an organic halide.Enables α-functionalization of the piperidine ring; often requires an N-protecting group like Boc.Arylation of N-Boc piperidine. researchgate.net
Heck ReactionCoupling of an unsaturated halide with an alkene, catalyzed by palladium.A versatile method for C-C bond formation that can be used to append groups to a pre-formed piperidine or its precursors.Reaction of 4-iodoanisole (B42571) with styrene. beilstein-journals.org

Wittig Reactions for Exocyclic Olefin Formation in Methylpiperidine Derivatives

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert ketones and aldehydes into alkenes. nih.gov This reaction is particularly valuable for creating exocyclic double bonds on cyclic frameworks, such as methylpiperidine derivatives. The process involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. harvard.edu

To generate an exocyclic olefin from a this compound analogue, one would typically start with the corresponding ketone, 1-(4-methoxybenzyl)-4-piperidone. Reaction of this ketone with a methylidene-ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the desired product, 1-(4-methoxybenzyl)-4-methylenepiperidine. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the alkene and triphenylphosphine (B44618) oxide. harvard.edu

The stereochemistry of the resulting alkene in Wittig reactions can often be controlled. While this is less of a concern for terminal olefins, for substituted ylides, the choice of reagents and reaction conditions (e.g., salt-free vs. salt-stabilized ylides) can favor the formation of either the (Z)- or (E)-alkene. harvard.edu The formation of exocyclic methylene (B1212753) groups is a key step in the synthesis of various biologically active molecules and natural product analogues. nih.gov

Table 2: Wittig Reaction for Exocyclic Olefin Formation
Starting MaterialWittig ReagentKey IntermediateProduct
1-(4-Methoxybenzyl)-4-piperidoneMethylenetriphenylphosphorane (Ph₃P=CH₂)Oxaphosphetane1-(4-Methoxybenzyl)-4-methylenepiperidine

Derivatization Strategies and Functional Group Interconversions Relevant to the Chemical Compound

The this compound scaffold can be chemically modified through various derivatization and functional group interconversion strategies to generate a library of analogues. These modifications can occur at the piperidine ring carbons, the nitrogen atom, or the substituents.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a highly efficient route to derivatization. For piperidine derivatives, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for site-selective functionalization. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. For example, N-Boc-piperidine can be functionalized at the 2-position, while other protecting groups can direct functionalization to the 4-position. nih.gov

Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation to introduce new functional groups. For instance, the oxidation of 2-(4-methyl-1-piperidinyl)ethanol derivatives with reagents like mercury(II)-EDTA can lead to the formation of a diastereomeric mixture of lactams. researchgate.net This transformation involves the dehydrogenation to form an intermediate iminium species, which is then further oxidized. Such functional group interconversion from an amine to an amide (lactam) significantly alters the chemical properties of the molecule.

Modifications at the Nitrogen Atom: The 1-(4-methoxybenzyl) group serves as a common protecting group for the piperidine nitrogen. Its removal, typically through hydrogenolysis, unmasks the secondary amine, which can then participate in a wide range of reactions. This free amine can be acylated, alkylated, or used in reductive amination procedures to introduce diverse functionalities. Furthermore, piperidine and its derivatives, like 4-methylpiperidine, are themselves used as reagents in other transformations, such as in solid-phase peptide synthesis where they act as a base to remove the Fmoc protecting group from amino acids. researchgate.net

Table 3: Summary of Derivatization Strategies
StrategyDescriptionReagents/CatalystsResulting Functional GroupReference
Site-Selective C-H FunctionalizationDirect introduction of functional groups at specific C-H bonds of the piperidine ring.Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) and donor/acceptor carbenes.Substituted piperidine (e.g., at C2 or C4). nih.gov
Ring OxidationConversion of the cyclic amine into a cyclic amide (lactam).Mercury(II)-EDTA.Lactam. researchgate.net
N-Debenzylation and FunctionalizationRemoval of the N-(4-methoxybenzyl) group to reveal a secondary amine for further reaction.H₂, Pd/C (for debenzylation), followed by alkyl halides, acyl chlorides, etc.Secondary amine, N-alkylated or N-acylated piperidine.General knowledge

Structure Activity Relationship Sar Investigations of 1 4 Methoxybenzyl 4 Methylpiperidine Derivatives

Elucidation of Structural Determinants for Biological Activity within the Piperidine (B6355638) Scaffold

The piperidine ring is a versatile scaffold frequently utilized in the development of pharmaceuticals. ijnrd.orgnih.gov Its structural features are key determinants of the biological activity of its derivatives. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the piperidine moiety of compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) plays a crucial role in binding to the enzyme. nih.gov The basic nitrogen atom within the piperidine ring is often essential for interaction with biological targets, such as in opioid receptors and the dopamine (B1211576) D4 receptor. nih.govchemrxiv.org

Research on various piperidine derivatives has highlighted the importance of the substitution pattern on the piperidine ring. For example, in a series of 4-anilidopiperidine analogues, the N-phenyl-N-piperidin-4-yl-propionamide moiety was found to be a likely contributor to selective binding at the μ opioid receptor. nih.gov Similarly, modifications at the 4-position of the piperidine ring have been shown to significantly impact the activity of compounds targeting the presynaptic choline (B1196258) transporter. nih.gov The presence and nature of substituents on the piperidine nitrogen also play a pivotal role. For example, replacing the N-methyl group in 1-methyl-4-piperidinol esters with other alkyl groups can alter analgesic potency. nih.gov

Interactive Table: Impact of Piperidine Scaffold Modifications on Biological Activity

Impact of Aromatic and Piperidine Ring Substituent Modifications on Pharmacological Potency and Selectivity

Modifications to both the aromatic and piperidine rings of 1-(4-methoxybenzyl)-4-methylpiperidine derivatives have profound effects on their pharmacological profiles. The nature and position of substituents can dramatically alter binding affinity, potency, and selectivity for various biological targets.

Aromatic Ring Modifications:

Substituents on the aromatic ring, such as the 4-methoxybenzyl group, are critical for activity. In the development of NMDA receptor antagonists, a hydroxyl group on the phenyl ring para to the oxyethyl tether led to a significant increase in potency. nih.gov Furthermore, a p-methyl substitution on the benzyl (B1604629) ring enhanced in vivo anticonvulsant activity. nih.gov In a series of 3,5-bis(benzylidene)-4-piperidones, ortho-substitution on the aryl rings was found to contribute to cytotoxic potencies. mdpi.com For dopamine D4 receptor antagonists, modifications of the phenoxy group in 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds showed that a 3,4-difluorophenyl substitution was the most potent. chemrxiv.org

Piperidine Ring Modifications:

Substitutions on the piperidine ring itself are equally important. In the case of sigma receptor ligands, modifications on the aralkyl moiety of 4-benzylpiperidine (B145979) derivatives led to a wide range of affinities and selectivities for σ1 and σ2 receptors. ebi.ac.uknih.gov The introduction of a hydroxyl group at the C-4 position of the piperidine ring in a series of NMDA receptor antagonists resulted in a substantial decrease in affinity for α1-adrenergic receptors, thereby improving the side effect profile. nih.gov Research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor antagonists revealed that the position of fluorine atoms on the piperidine ring significantly influences activity, with 4,4-difluoro analogs being more potent than their 3,3-difluoro counterparts. chemrxiv.org

Interactive Table: Effect of Substituent Modifications on Pharmacological Properties

Conformational Effects on Molecular Interactions and Activity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with biological targets. mdpi.com For piperidine derivatives, the conformational flexibility of the piperidine ring and the orientation of its substituents can significantly influence biological activity.

Conformational analysis of piperidine-based ligands is often performed using techniques like NMR spectroscopy and computational modeling to understand their preferred shapes in solution. mdpi.comunifi.it Studies on conformationally restricted analogues have demonstrated that reducing the flexibility of a molecule can enhance its biological activity. nih.gov For instance, constraining the geometry of certain molecules has been shown to result in a higher degree of planarity, which can lead to more effective inhibition of biological targets like amyloid beta aggregation. nih.gov

In the context of opioid receptor ligands, the molecular conformation determined by factors such as methyl groups on a substituted aromatic ring is a critical determinant of binding affinity. nih.gov The spatial orientation of key functional groups, such as the basic nitrogen and aromatic rings, dictates how the ligand fits into the binding pocket of a receptor. Different binding modes can be adopted by structurally similar compounds, leading to varied functional activities, such as agonist versus antagonist profiles. nih.gov

Stereochemical Considerations in Activity Modulation of Piperidine Derivatives

Stereochemistry, the spatial arrangement of atoms in a molecule, is a fundamental aspect of drug action. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. nd.edu Therefore, the stereochemical configuration of substituents on the piperidine ring and any chiral centers in its side chains can have a profound impact on the activity of this compound derivatives.

The separation of racemic mixtures into individual enantiomers is often necessary to evaluate their distinct biological profiles. nih.govnih.govrsc.org For example, in the synthesis of opioid analgesics, the chiral resolution of 1,3-dimethyl-4-phenylpiperidine intermediates is a crucial step. nih.gov The biological activity of piperidinol analogs with anti-tuberculosis activity was found to be stereochemistry-dependent, with the (R) and (S) enantiomers showing different potencies depending on the substitution pattern.

The different interactions of enantiomers with their chiral biological targets, such as receptors and enzymes, underscore the importance of stereochemistry in drug design. The synthesis and evaluation of stereochemically pure compounds are essential for developing drugs with improved efficacy and reduced side effects.

Biochemical and Molecular Target Engagement Studies of 1 4 Methoxybenzyl 4 Methylpiperidine Analogues

Investigation of Receptor Binding Affinities and Selectivities

The interaction of 1-(4-methoxybenzyl)-4-methylpiperidine analogues with various receptors is a critical area of research to understand their pharmacological profiles. These studies typically involve radioligand binding assays to determine the affinity (often expressed as the inhibition constant, Ki) of the compounds for specific receptor subtypes.

Serotonin (B10506) 5-HT7 Receptor Interactions

The serotonin 5-HT7 receptor is a G-protein coupled receptor involved in the regulation of circadian rhythms, mood, and cognition, making it a significant target for the development of treatments for central nervous system disorders. researchgate.net While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential for this class of molecules to interact with the 5-HT7 receptor.

One such analogue, (R)-1-(2-(1-((3-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)ethyl)-4-methylpiperidine, known as Cimbi-701, has been evaluated for its receptor selectivity profile. researchgate.net This compound demonstrated a high affinity for the 5-HT7 receptor, alongside high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.net

Table 1: Binding Affinity of a 4-Methylpiperidine (B120128) Analogue at the 5-HT7 Receptor

Compound Receptor Ki (nM)
(R)-1-(2-(1-((3-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)ethyl)-4-methylpiperidine (Cimbi-701) 5-HT7 18
σ1 9.2
σ2 1.6

Sigma (σ-1 and σ-2) Receptor Affinity and Selectivity

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. uniba.itnih.gov Analogues of this compound have been investigated for their affinity and selectivity for these receptors.

A study on a series of phenoxyalkylpiperidines, which are structurally analogous to the compound of interest, revealed that the 4-methyl substituent on the piperidine (B6355638) ring is optimal for interaction with the σ1 subtype. uniba.it Specifically, the N-[(4-methoxyphenoxy)ethyl]piperidines, including 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, demonstrated high affinity for the σ1 receptor with Ki values in the low nanomolar range. uniba.it These compounds generally displayed moderate to low affinity for the σ2 receptor, resulting in a favorable selectivity for the σ1 subtype. uniba.it

Table 2: Sigma Receptor Binding Affinities of 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine Analogues

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2 Ki / σ1 Ki)
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine 1.49 809 543
(R)-1-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylpiperidine 0.89 196 220
(S)-1-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylpiperidine 1.34 288 215

N-Methyl-D-aspartate (NMDA) Receptor (PCP-site) Ligand Studies

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. nih.gov Within the NMDA receptor's ion channel lies a binding site for phencyclidine (PCP) and related compounds. nih.gov Ligands that bind to this site can modulate the receptor's function. nih.gov

While the PCP binding site of the NMDA receptor has been extensively studied with various arylcycloalkylamines, specific research investigating this compound or its close analogues as ligands for this site is not extensively documented in the current body of scientific literature. nih.govnih.gov The existing research on PCP site ligands has primarily focused on compounds with a different structural framework. nih.govbiomolther.org Therefore, the binding affinity and potential modulatory effects of this compound analogues at the NMDA receptor's PCP site remain an area for future investigation.

Histamine (B1213489) H3 Receptor Ligand Characterization

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. ugr.es This makes it an attractive target for the treatment of various neurological and psychiatric disorders. ugr.es Several studies have explored piperidine-containing compounds as H3R antagonists.

Research into dual-acting ligands has identified compounds with a piperidine core that exhibit high affinity for both the histamine H3 and sigma-1 receptors. nih.gov While direct data for this compound is not specified, the broader class of N-substituted piperidines has been shown to possess significant H3R affinity. ugr.esnih.gov For instance, a series of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine derivatives have been synthesized and shown to have Ki values for the human H3R in the nanomolar range. nih.gov

Table 3: Histamine H3 Receptor Binding Affinities for Representative Piperidine Analogues

Compound hH3R Ki (nM)
1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine > 500
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpiperidine 25
1-(3-(4-chlorophenoxy)propyl)piperidine 129

Enzyme Inhibition Profiling and Mechanisms

In addition to receptor binding, the potential for this compound analogues to act as enzyme inhibitors has been a subject of investigation. This research is crucial for identifying new therapeutic applications, particularly in the field of infectious diseases.

Flavivirus NS2B-NS3 Protease Inhibition

The Flavivirus genus includes several significant human pathogens such as Dengue virus, Zika virus, and West Nile virus. nih.govmdpi.com The viral NS2B-NS3 protease is essential for the replication of these viruses, making it a prime target for the development of antiviral drugs. nih.govmdpi.com The protease is responsible for cleaving the viral polyprotein into functional units. nih.gov

While a number of inhibitors targeting the Flavivirus NS2B-NS3 protease have been developed, including compounds with a piperidine moiety, specific studies on the inhibitory activity of this compound or its direct analogues are not prominent in the available literature. nih.govnih.gov Research in this area has identified potent inhibitors with different core structures, such as 2,6-disubstituted indole (B1671886) compounds and 2,5,6-trisubstituted pyrazine (B50134) compounds, with IC50 values in the nanomolar to low micromolar range against the Zika virus protease. nih.govnih.gov For example, 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine was identified as an inhibitor of the Zika virus protease with an IC50 value of 21.7 μM. nih.gov This indicates that while the piperidine scaffold can be incorporated into Flavivirus protease inhibitors, the specific inhibitory potential of this compound analogues remains to be determined.

Cytochrome P450 Enzyme Modulation

The metabolism of piperidine and piperazine (B1678402) derivatives is often mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases crucial for the biotransformation of xenobiotics. mdpi.comnih.gov Studies on analogues of this compound provide insight into its potential metabolic pathways. For instance, the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a structurally related designer drug, was primarily characterized by O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov

Further investigation using cDNA-expressed human hepatic CYP enzymes identified CYP2D6 as the principal enzyme responsible for this major metabolic step. nih.gov The reaction catalyzed by CYP2D6 showed apparent Kₘ and Vₘₐₓ values of 48.34 ± 14.48 µM and 5.44 ± 0.47 pmol min⁻¹ pmol⁻¹ CYP, respectively. nih.gov In pooled human liver microsomes, the apparent Kₘ was 204.80 ± 51.81 µM and the Vₘₐₓ was 127.50 ± 13.25 pmol min⁻¹ mg⁻¹ protein. nih.gov The critical role of CYP2D6 was confirmed by significant inhibition of the O-demethylation process in the presence of quinidine, a specific CYP2D6 inhibitor. nih.gov These findings suggest that the polymorphically expressed CYP2D6 enzyme is the main catalyst for the O-demethylation of MeOPP, a pathway that can be anticipated for other 4-methoxybenzyl substituted piperidines and piperazines. nih.gov

ParameterValueEnzyme Source
Apparent Kₘ 48.34 ± 14.48 µMCYP2D6
Apparent Vₘₐₓ 5.44 ± 0.47 pmol min⁻¹ pmol⁻¹ CYPCYP2D6
Apparent Kₘ 204.80 ± 51.81 µMPooled Human Liver Microsomes
Apparent Vₘₐₓ 127.50 ± 13.25 pmol min⁻¹ mg⁻¹ proteinPooled Human Liver Microsomes

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein belonging to the amidase signature family of serine hydrolases. nih.govdelveinsight.com It plays a key role in regulating the levels of endogenous fatty acid amides, such as the endocannabinoid anandamide, by hydrolyzing them. nih.govnih.govmdpi.com FAAH is distinguished by its unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142). nih.govnih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. nih.govmdpi.com

Piperidine and piperazine-based compounds have been identified as a potent class of FAAH inhibitors. nih.govrsc.org These inhibitors, particularly cyclic piperidine/piperazine aryl ureas, act by forming a covalent adduct with the enzyme. nih.gov The proposed mechanism involves the nucleophilic attack by the catalytic Ser241 on the carbonyl group of the urea (B33335) moiety of the inhibitor. nih.govnih.gov This interaction is facilitated by a distortion of the inhibitor's amide bond induced by the enzyme, which leads to the formation of a stable, carbamoylated enzyme-inhibitor complex, thus inactivating the enzyme. nih.gov

Several potent inhibitors have been developed based on this scaffold. For example, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750) is an irreversible inhibitor with an IC₅₀ value of 16.2 nM. nih.gov Another example is the piperazine-based N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010), which is a reversible inhibitor with an IC₅₀ of 33 ± 2.1 nM. nih.gov

CompoundScaffoldInhibition TypeIC₅₀ (nM)
PF750 PiperidineIrreversible16.2
JNJ1661010 PiperazineReversible33 ± 2.1

Kinase (e.g., VEGFR-2, Tie-2) and Topoisomerase Inhibition

Kinase Inhibition

Receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Tyrosine kinase with Ig and EGF homology domains-2 (Tie-2) are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govbmbreports.org Consequently, inhibitors of these kinases are valuable anti-angiogenic and anti-cancer agents. nih.govbmbreports.org

Analogues containing methoxyphenyl moieties have demonstrated significant activity as VEGFR-2 inhibitors. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was identified as a novel VEGFR2 inhibitor that effectively suppresses various angiogenic processes. bmbreports.org MMPP exhibits a high binding affinity for the ATP-binding domain of VEGFR2, inhibits its kinase activity, and consequently suppresses downstream signaling pathways like AKT/ERK/NF-κB. bmbreports.org Other multi-target inhibitors that act on VEGFR-2 and Tie-2 have been developed, often featuring complex heterocyclic systems. nih.govselleckchem.comselleckchem.com TIE-2/VEGFR-2 kinase-IN-4, a benzimidazole (B57391) derivative, is a potent dual inhibitor with IC₅₀ values of 5.2 nM for TIE-2 and 5.1 nM for VEGFR-2. medchemexpress.com

InhibitorTarget(s)IC₅₀ (nM)
TIE-2/VEGFR-2 kinase-IN-4 TIE-25.2
VEGFR-25.1
Vandetanib VEGFR-240
VEGFR-3110
EGFR500
Sorafenib VEGFR-290
VEGFR-320
PDGFR-β57

Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. biomedpharmajournal.org Piperidine-containing compounds have been explored as potential topoisomerase inhibitors. A notable example includes curcumin (B1669340) mimics based on a 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamide scaffold. nih.gov These compounds have demonstrated promising anti-proliferative properties against various human carcinoma cell lines, with potency often exceeding that of the clinically used drug 5-fluorouracil. nih.gov Their mechanism of action is linked to the inhibition of human topoisomerase IIα. nih.gov The piperidine ring in these structures typically adopts a half-chair configuration. nih.gov

Peptidase Activity Modulation

Analogues based on the piperidine scaffold have been successfully developed as highly potent and selective inhibitors of specific peptidases. Research into dipeptidyl peptidase II (DPP II) inhibitors used 1-[(S)-2,4-diaminobutanoyl]piperidine as a lead compound. nih.gov A series of gamma-amino-substituted analogues were synthesized, resulting in inhibitors with exceptional potency. nih.gov For example, substitution with a 2-chlorobenzyl moiety yielded a DPP II inhibitor with an IC₅₀ value of 0.23 nM. nih.gov

Crucially for the relevance to this compound, this research demonstrated that substitution on the piperidine ring itself could significantly influence activity and selectivity. The introduction of a 4-methyl group on the piperidine ring was found to improve selectivity for DPP II over other peptidases, such as DPP IV, while preserving the high inhibitory potency. nih.gov

Lead CompoundModificationTargetEffect
1-[(S)-2,4-diaminobutanoyl]piperidine γ-Amino substitution (2-chlorobenzyl)DPP IIIC₅₀ = 0.23 nM
4-Methyl on piperidine ringDPP IIImproved selectivity, preserved potency

Analysis of Molecular Interactions with Biological Macromolecules

The study of molecular interactions between small molecules like this compound analogues and biological macromolecules is essential for understanding their mechanism of action. These interactions are typically investigated using a combination of experimental techniques, such as X-ray crystallography, and computational methods like quantum chemistry. nih.govrsc.org

In silico docking and molecular dynamics simulations are also powerful tools for predicting and analyzing these interactions. For example, computational studies of thiouracil derivatives containing a methoxybenzyl group demonstrated specific interactions with the enzyme Poly (ADP-ribose) polymerase (PARP1). nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the localization of electron density, indicating which parts of the molecule are most likely to engage in interactions. nih.gov For one such compound, the HOMO was localized on a substituted piperazine ring, while the LUMO was delocalized on the methoxypyrimidine ring and a sulfur atom, guiding the understanding of its binding mode. nih.gov These approaches are fundamental to rational drug design, allowing for the prediction of how analogues of this compound might bind to various biological targets.

Applications in Chemical Biology and Drug Discovery Research Utilizing the 1 4 Methoxybenzyl 4 Methylpiperidine Scaffold

Utilization as a Chemical Probe in Biochemical Investigations

While direct studies utilizing 1-(4-methoxybenzyl)-4-methylpiperidine as a standalone chemical probe are not extensively documented in publicly available research, its structural components are integral to the design of various chemical probes for biochemical investigations. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The N-benzylpiperidine framework is a common feature in ligands developed for various receptors, and the specific substitutions on this scaffold, such as the 4-methoxybenzyl and 4-methyl groups, can fine-tune its properties for use as a probe.

The N-benzylpiperidine moiety, for instance, is a key component in the development of selective ligands for sigma receptors and the dopamine (B1211576) transporter. nih.govnih.gov Modifications to the benzyl (B1604629) ring and the piperidine (B6355638) core allow for the systematic exploration of structure-activity relationships (SAR), which is crucial for developing potent and selective chemical probes. The 4-methoxy group on the benzyl ring can influence electronic properties and potential hydrogen bonding interactions, while the 4-methyl group on the piperidine ring can affect the molecule's conformation and lipophilicity. These features can be leveraged to design probes that can elucidate the function of specific biological targets. For example, a previously unreported phencyclidine (PCP) analog, 1-(1-phenylcyclohexyl)-4-methylpiperidine, where the piperidine ring is substituted with a 4-methylpiperidine (B120128), has been identified as a drug of abuse, indicating its interaction with biological systems. nih.gov

Although not a probe itself in the traditional sense, 4-methylpiperidine has been used as a catalyst in the synthesis of stilbene (B7821643) derivatives with anti-malarial properties and as an anti-corrosive agent for iron. chemicalbook.compharmaffiliates.com It is also utilized in peptide synthesis for the deprotection of Fmoc groups. scielo.org.mx These applications, while not directly related to its use as a biochemical probe, highlight the chemical versatility of the 4-methylpiperidine moiety.

Scaffold Applications in Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry due to the established pharmacological importance of the piperidine ring.

The Piperidine Ring as a Privileged Scaffold in Drug Design

The piperidine ring is considered a "privileged scaffold" in drug design. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs. Piperidine derivatives are found in a wide array of approved drugs and clinical candidates, targeting a diverse range of receptors and enzymes. encyclopedia.pubijnrd.org The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile.

Design and Optimization of Novel Therapeutic Agents Based on the Piperidine Moiety

The this compound scaffold provides a template for the design and optimization of novel therapeutic agents. The N-benzyl group is a common feature in many biologically active compounds, and its substitution pattern can significantly impact activity. The 4-methoxy group can modulate the electronic nature of the aromatic ring and potentially engage in hydrogen bonding with target proteins. The 4-methyl group on the piperidine ring can influence the molecule's conformation and metabolic stability.

For example, N-benzylpiperidine derivatives have been designed as potent inhibitors of acetylcholinesterase and histone deacetylase, which are key targets in the treatment of Alzheimer's disease. nih.gov Furthermore, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have been investigated for their ability to bind to the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov These studies demonstrate the utility of the N-benzylpiperidine scaffold in developing therapies for neurological disorders.

Strategies for Enhancing Biological Potency and Selectivity through Structural Modifications

The biological potency and selectivity of compounds containing the this compound scaffold can be enhanced through various structural modifications. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Key strategies include:

Modification of the N-benzyl group: Altering the substituents on the benzyl ring can impact binding affinity and selectivity. For instance, studies on N-benzylpiperidine analogues as dopamine transporter inhibitors have shown that electron-withdrawing groups at the C(4)-position of the N-benzyl ring are beneficial for binding. nih.gov The position and nature of substituents can be varied to optimize interactions with the target protein.

Alterations to the piperidine ring: Introducing or modifying substituents on the piperidine ring can affect the molecule's conformation, lipophilicity, and metabolic stability. The 4-methyl group in the this compound scaffold, for example, can restrict conformational flexibility, which may lead to a more favorable binding orientation.

Introduction of additional functional groups: Incorporating other functional groups onto the scaffold can introduce new binding interactions or alter the physicochemical properties of the molecule. For example, the addition of two methoxy (B1213986) substituents to a piperidine renin inhibitor was shown to result in picomolar activity, likely due to better occupancy of a hydrophobic pocket. drugdesign.org

An example of SAR is seen in a study of tyrosinase inhibitors, where benzoyl and cinnamoyl piperidine amides were synthesized. The study found that the benzyl substituent on the piperidine ring plays an important role in the compound's potency. nih.gov

Development of Radiolabeled Ligands for Molecular Imaging Research (e.g., PET Radiotracers)

The this compound scaffold is a promising platform for the development of radiolabeled ligands for molecular imaging techniques such as Positron Emission Tomography (PET). PET is a non-invasive imaging modality that uses radiotracers to visualize and quantify biological processes in vivo. mdanderson.org

The development of PET radioligands based on the N-benzylpiperidine scaffold has been successful in imaging sigma receptors in the brain. For example, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and evaluated as a potential PET ligand for sigma receptors. nih.gov This compound demonstrated high affinity and selectivity for sigma receptors in vitro and favorable tissue distribution in animal models.

The this compound scaffold can be readily adapted for radiolabeling by incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecule. The methoxy group on the benzyl ring could potentially be replaced with a radiolabeled methoxy group ([¹¹C]CH₃O-) or a fluoroethoxy group containing ¹⁸F. The development of such radiotracers would enable the non-invasive study of the distribution and density of the target receptors or enzymes in living subjects, which can provide valuable insights into disease mechanisms and aid in the development of new therapies. The development of radiolabeled irreversible peptide ligands has also shown promise in improving tracer accumulation at tumor sites in vivo. researchgate.net

Advanced Methodologies Employed in the Research of 1 4 Methoxybenzyl 4 Methylpiperidine

In Vitro Pharmacological Evaluation Techniques

In vitro studies are fundamental to characterizing the pharmacological profile of a compound. These cell-free and cell-based assays provide the initial insights into how a molecule interacts with biological targets, its potency, and its cellular effects.

Receptor Binding Assays and Dissociation Constant Determination

Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a ligand for a specific receptor. For piperidine-based compounds, which are known to interact with a variety of receptors, these assays are crucial. The standard method involves a competitive binding experiment where the test compound (e.g., 1-(4-Methoxybenzyl)-4-methylpiperidine) competes with a radiolabeled ligand known to bind the target receptor with high affinity.

The process typically involves incubating a source of the receptor (such as cell membrane preparations or purified receptors) with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligands are separated, often through filtration. The radioactivity of the bound fraction is then measured.

From the resulting data, a competition curve is generated, which allows for the calculation of the inhibitory constant (Kᵢ). The Kᵢ value represents the concentration of the test compound required to occupy 50% of the receptors and is a measure of its binding affinity. A lower Kᵢ value signifies a higher binding affinity. The equilibrium dissociation constant (Kₑ) for the radioligand itself, which indicates the ligand's affinity, is determined through saturation binding experiments where increasing concentrations of the radioligand are incubated with the receptor preparation.

Enzyme Kinetics Assays

Beyond receptor binding, many piperidine (B6355638) derivatives are investigated for their potential to modulate enzyme activity. Enzyme kinetics assays are employed to determine if a compound acts as an inhibitor or activator and to characterize the nature of this interaction. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound.

For instance, related benzylpiperidine derivatives have been evaluated for their inhibitory effects on enzymes like monoacylglycerol lipase (B570770) (MAGL) or SMYD3 methyltransferase. A typical assay involves combining the enzyme, its substrate, and the inhibitor, then monitoring the formation of the product or the depletion of the substrate over time, often using spectrophotometric or fluorometric methods.

Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies, involving varying both substrate and inhibitor concentrations, can generate data for Lineweaver-Burk or Dixon plots. These plots help to elucidate the mechanism of inhibition, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For example, a study on N-(4-methoxyphenethyl) sulfonamides used these plots to demonstrate competitive inhibition of acetylcholinesterase.

Cell-Based Biological Activity Assessments

Cell-based assays bridge the gap between molecular interactions and cellular responses, offering a more biologically relevant context. These assays are critical for assessing the functional consequences of a compound's interaction with its target, as well as its general effect on cell health.

Commonly used assessments include:

Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. For example, the in vitro cytotoxicity of various compounds has been assessed against cell lines like the human monocytic leukemia cell line (THP-1). Methods such as the MTT assay are used to measure cell viability, providing an IC₅₀ value for cytotoxicity.

Proliferation Assays: To test for anticancer potential, proliferation assays are used to measure a compound's ability to inhibit the growth of cancer cell lines.

Functional Assays: These assays are designed to measure a specific cellular response triggered by the compound's interaction with its target. This could involve measuring changes in second messenger levels (e.g., cAMP), ion channel activity, or the expression of specific genes.

These cell-based studies are indispensable for validating the therapeutic potential of a compound and for identifying potential liabilities before moving into more complex biological systems.

Spectroscopic and Diffraction Techniques for Compound Analysis

To confirm the identity, purity, and three-dimensional structure of a newly synthesized compound like this compound, a suite of spectroscopic and diffraction methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of an organic compound. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton. For this compound, specific chemical shifts and coupling patterns would confirm the presence of the 4-methoxybenzyl group, the 4-methyl group, and the piperidine ring, and establish how they are connected. For the related compound 1-(4-methoxybenzyl)piperidine, characteristic ¹³C NMR signals appear at δ= 158.14 (methoxy-substituted aromatic carbon), 113.39 (aromatic carbons adjacent to the methoxy (B1213986) group), 62.34 (benzyl CH₂), and 53.78 (piperidine CH₂ adjacent to nitrogen).

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-O stretching of the methoxy group, and C-N stretching of the tertiary amine.

X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This technique provides unambiguous proof of structure and reveals key conformational details, such as the chair conformation typical of the piperidine ring and the relative orientation of its substituents.

Computational Approaches in Structure-Based Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict the behavior of molecules, thereby guiding synthetic efforts and prioritizing compounds for further testing.

For a compound like this compound, computational studies, particularly molecular docking, are used to predict how it might bind to the active site of a target protein. Using software suites like Schrödinger, a 3D model of the ligand is generated and "docked" into the crystal structure of the target protein. These simulations calculate the most favorable binding poses and estimate the binding affinity.

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or π-cation interactions between the ligand and specific amino acid residues in the binding pocket. For example, docking studies of piperidine-based ligands into the sigma-1 receptor have identified interactions with hydrophobic residues like Val84 and Trp89, and π-cation interactions with Phe107.

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. These computational approaches are vital for understanding structure-activity relationships (SAR) and for designing new analogs with improved potency and selectivity.

Strategic Use of 4-Methylpiperidine (B120128) in Solid-Phase Peptide Synthesis Methodologies

The 4-methylpiperidine moiety itself is a valuable tool in a different area of chemical research: solid-phase peptide synthesis (SPPS). SPPS is the most common method for producing synthetic peptides. The most widely used strategy employs the fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the α-amino group of the amino acids.

A crucial step in SPPS is the removal of this Fmoc group to allow for the coupling of the next amino acid in the sequence. This deprotection is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). However, piperidine is a controlled substance in some regions, which can create administrative hurdles for research labs.

Research has shown that 4-methylpiperidine is an effective and viable alternative to piperidine for Fmoc removal. It functions through the same base-catalyzed β-elimination mechanism. Studies comparing the two have demonstrated that 4-methylpiperidine can be used interchangeably with piperidine, producing peptides with similar yields and purities. The reaction rates for deprotection have been observed to follow the order: 4-methylpiperidine > 3-methylpiperidine (B147322) > 2-methylpiperidine. This makes 4-methylpiperidine a strategically important reagent, allowing for the efficient synthesis of peptides while avoiding the regulatory issues associated with piperidine.

ReagentPeptide PurityCrude Product YieldReference
4-MethylpiperidineSimilar to PiperidineSimilar to Piperidine
PiperidineStandardStandard
Piperazine (B1678402)Similar to PiperidineSimilar to Piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.